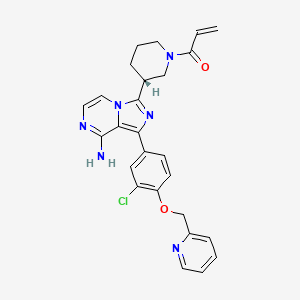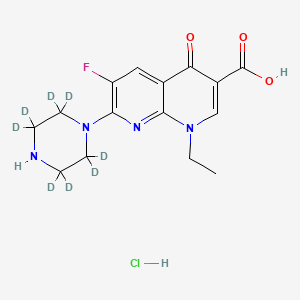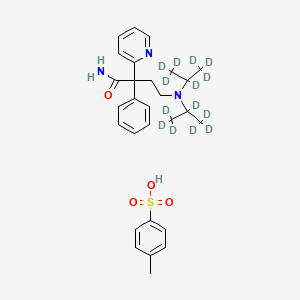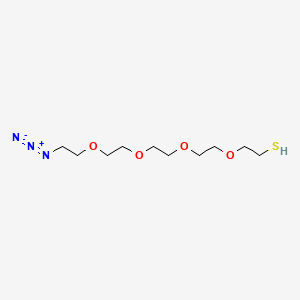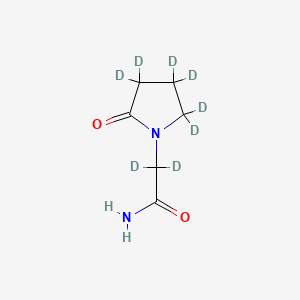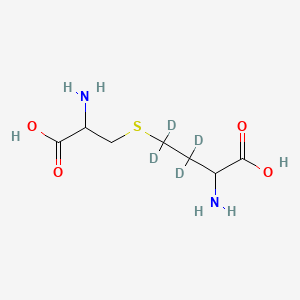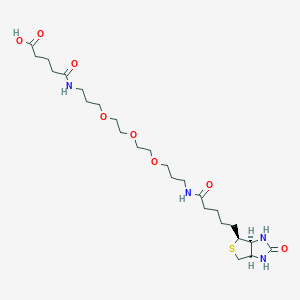
C5aR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C5aR-IN-3 is a compound that acts as an antagonist to the complement receptor C5aR1. The complement system is a crucial part of the innate immune response, and C5aR1 plays a significant role in mediating inflammatory responses. By inhibiting C5aR1, this compound can modulate immune responses, making it a valuable compound in the study and treatment of various inflammatory and immune-mediated diseases .
Méthodes De Préparation
The preparation of C5aR-IN-3 involves several synthetic routes and reaction conditions. One method includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process typically involves the following steps:
Synthesis of Intermediates: This step involves the preparation of key intermediates that will be used in the subsequent reactions.
Coupling Reactions: The intermediates are then subjected to coupling reactions under controlled conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and quality
Analyse Des Réactions Chimiques
C5aR-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Applications De Recherche Scientifique
C5aR-IN-3 has a wide range of scientific research applications:
Chemistry: It is used to study the complement system and its role in immune responses.
Biology: The compound helps in understanding the molecular mechanisms of inflammation and immune regulation.
Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the complement system
Mécanisme D'action
C5aR-IN-3 exerts its effects by binding to the C5a receptor (C5aR1) and inhibiting its activation. This prevents the downstream signaling pathways that lead to inflammation and immune responses. The compound specifically targets the G protein-coupled receptor (GPCR) pathways associated with C5aR1, thereby modulating the immune response and reducing inflammation .
Comparaison Avec Des Composés Similaires
C5aR-IN-3 can be compared with other C5aR antagonists such as PMX53 and avacopan. While all these compounds target the C5a receptor, this compound is unique in its specific binding affinity and mechanism of action. Similar compounds include:
PMX53: A cyclic hexapeptide that acts as a C5aR antagonist.
Avacopan: An orally available small molecule C5aR inhibitor used in the treatment of autoimmune diseases
This compound stands out due to its specific molecular interactions and potential therapeutic applications in a broader range of inflammatory and immune-mediated diseases.
Propriétés
Formule moléculaire |
C36H40FN5O3 |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
(2R,3S,4aR,7aR)-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2-[4-(oxan-4-ylamino)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O3/c1-22-5-3-7-30(37)33(22)36(44)42-32-8-4-6-24(32)20-29(35(43)40-28-13-14-31-25(19-28)21-38-41(31)2)34(42)23-9-11-26(12-10-23)39-27-15-17-45-18-16-27/h3,5,7,9-14,19,21,24,27,29,32,34,39H,4,6,8,15-18,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
Clé InChI |
BAAOLAOSYHGODS-VOZHPAJJSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
SMILES canonique |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCOCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


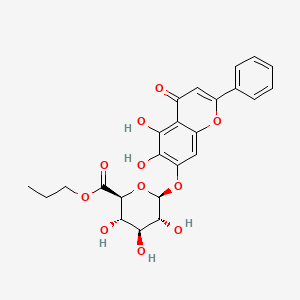
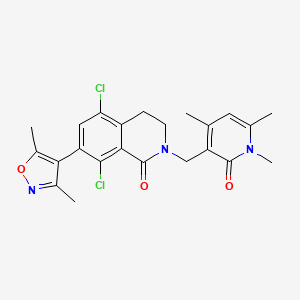

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
